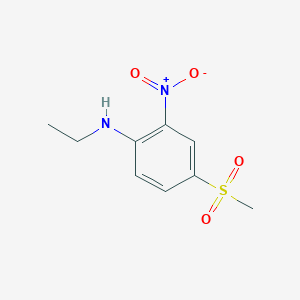

N-ethyl-4-methylsulfonyl-2-nitroaniline

Description

Properties

IUPAC Name |

N-ethyl-4-methylsulfonyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10-8-5-4-7(16(2,14)15)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXSIVFVTZJERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methylsulfonyl-2-nitroaniline typically involves multiple steps:

Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methylsulfonyl-2-nitroaniline undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Oxidation: Potassium permanganate, water as solvent.

Substitution: Alkyl halides, bases like sodium hydroxide, organic solvents like dichloromethane.

Major Products

Reduction: N-ethyl-4-methylsulfonyl-2-aminoaniline.

Oxidation: this compound sulfone.

Substitution: Various N-alkyl or N-aryl derivatives of this compound.

Scientific Research Applications

N-ethyl-4-methylsulfonyl-2-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methylsulfonyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes critical differences between N-ethyl-4-methylsulfonyl-2-nitroaniline and related nitroaniline derivatives:

*Hypothetical data inferred from analogs.

Physicochemical Properties

- Electron-Withdrawing Effects : The 4-methylsulfonyl and 2-nitro groups in the target compound create a strong EWG synergy, lowering pKa (increased acidity) compared to analogs with electron-donating groups (e.g., 4-SMe, 2-Me) .

- Solubility : Sulfonyl groups improve water solubility relative to alkyl or aryl substituents. For instance, N-ethyl-2-methyl-4-nitroaniline (logP = 2.93) is more lipophilic than sulfonyl-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-4-methylsulfonyl-2-nitroaniline, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a nitro group with ethylamine under controlled pH (7–9) and temperature (80–100°C) in polar aprotic solvents (e.g., DMF or DMSO) is common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (e.g., Pd/C for coupling reactions) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Confirm the structure using:

- ¹H/¹³C NMR : Assign peaks for methylsulfonyl (δ ~3.1 ppm for S-CH₃), nitro group (meta to ethyl), and ethyl substituent (δ ~1.3 ppm for CH₃, δ ~3.4 ppm for CH₂).

- HRMS : Compare experimental [M+H]⁺ values with theoretical masses (e.g., calculated for C₉H₁₃N₃O₄S: 259.28 g/mol).

- FT-IR : Validate sulfonyl (S=O at ~1350–1150 cm⁻¹) and nitro (N-O at ~1520–1340 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl and nitro groups influence the compound’s reactivity in electrophilic or nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro and methylsulfonyl groups deactivate the aromatic ring, directing further substitutions to specific positions. For example, electrophiles may attack the para position relative to the ethyl group. To study this, perform systematic substitution reactions (e.g., halogenation or nitration) and analyze regioselectivity via LC-MS or 2D NMR (e.g., NOESY) .

Q. What analytical strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction outcomes)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Use:

- DFT calculations (B3LYP/6-31G*) to model solvent environments (e.g., DMSO or water).

- X-ray crystallography to confirm solid-state conformation.

- Variable-temperature NMR to detect dynamic processes (e.g., rotation of the ethyl group) .

Q. How can solubility and stability challenges of this compound in biological assays be addressed?

- Methodological Answer : Test solubility in co-solvent systems (e.g., DMSO/PBS mixtures) and assess stability via:

- HPLC-UV monitoring under physiological pH (7.4) and temperature (37°C).

- Dynamic Light Scattering (DLS) to detect aggregation in aqueous buffers.

- Circular Dichroism (CD) if the compound interacts with chiral biomolecules .

Q. What role does the methylsulfonyl group play in modulating the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The sulfonyl group enhances hydrogen-bonding and electrostatic interactions. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.